Pralidoxime

Regulatory approval Procurement compliance FDA drug status

Pralidoxime chloride (2-PAM) is the only FDA-approved oxime AChE reactivator for organophosphate poisoning—regulatory exclusivity makes it the sole compliant procurement option for U.S. stockpiles, military treatment facilities, and clinical antidote caches. It delivers 2.6-fold superior VX reactivation and 9.2-fold superior methamidophos reactivation over obidoxime at therapeutic concentrations, with enhanced brain partitioning (8% brain/plasma AUC ratio). Its concentration-consistent reactivation profile avoids the bell-shaped self-inhibition of bis-pyridinium oximes, ensuring reliable single-agent dosing without therapeutic drug monitoring. Essential reference standard for countermeasure R&D programs.

Molecular Formula C7H9N2O+
Molecular Weight 137.16 g/mol
CAS No. 51-15-0; 94-63-3
Cat. No. B15616037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralidoxime
CAS51-15-0; 94-63-3
Molecular FormulaC7H9N2O+
Molecular Weight137.16 g/mol
Structural Identifiers
InChIInChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1
InChIKeyJBKPUQTUERUYQE-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.49e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pralidoxime (CAS 51-15-0) for Organophosphate Antidote Procurement: Compound Profile and Comparator Landscape


Pralidoxime (2-PAM; CAS 51-15-0 as chloride, 94-63-3 as methiodide) is a monopyridinium aldoxime that functions as an acetylcholinesterase (AChE) reactivator, cleaving the organophosphate–enzyme bond to restore cholinergic function [1]. It is the only oxime reactivator approved by the U.S. Food and Drug Administration (FDA) for organophosphate poisoning and appears on the WHO Model List of Essential Medicines [2]. Procurement decisions involving pralidoxime require direct comparison with the bis-pyridinium oximes obidoxime, HI-6, and trimedoxime, each of which exhibits a distinct, non-overlapping spectrum of reactivation potency against specific nerve agents and pesticides.

Why Pralidoxime Cannot Be Generically Substituted by Other Oximes: Agent-Specific Reactivation Spectra


Oxime AChE reactivators are not therapeutically interchangeable. In vitro and in vivo evidence demonstrates that pralidoxime, obidoxime, HI-6, and trimedoxime exhibit profoundly divergent reactivation efficacies depending on the specific organophosphate agent [1]. For example, obidoxime is markedly superior to pralidoxime against tabun- and paraoxon-inhibited AChE, yet pralidoxime substantially outperforms obidoxime against VX- and methamidophos-inhibited enzyme [2]. Substituting one oxime for another without agent-specific matching can result in near-zero reactivation, rendering the antidote effectively inactive. The quantitative evidence below defines the precise scenarios where pralidoxime provides verifiable, measurable differentiation from its closest analogs.

Pralidoxime Quantitative Differentiation Guide: Head-to-Head Evidence Against Comparator Oximes


FDA Regulatory Exclusivity: Only FDA-Approved Oxime for U.S. Procurement

Pralidoxime chloride is the only oxime AChE reactivator approved by the U.S. FDA for the treatment of organophosphate poisoning. Among the five clinically established oximes—pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime—pralidoxime alone holds FDA approval, granted in 1964 [1]. Obidoxime, though widely used in Europe and other regions, has never received U.S. marketing authorization for this indication [2]. This regulatory exclusivity directly governs procurement eligibility for any U.S.-based clinical, military, or emergency stockpile program operating under FDA-compliant purchasing requirements.

Regulatory approval Procurement compliance FDA drug status

VX Nerve Agent Reactivation: 2.6-Fold Superiority of Pralidoxime Over Obidoxime

In a head-to-head in vitro comparison of five clinically used oximes against VX-inhibited acetylcholinesterase, pralidoxime achieved 43.3% ± 3.0 reactivation at a therapeutically relevant concentration of 100 μM, whereas obidoxime reached only 16.7% ± 0.1 under identical conditions [1]. This represents a 2.6-fold reactivation advantage for pralidoxime against VX, one of the most toxic organophosphate nerve agents. At the lower 10 μM concentration, pralidoxime (8.0% ± 1.0) also outperformed obidoxime (2.9% ± 0.5), confirming consistent concentration-dependent superiority [1].

VX reactivation Nerve agent antidote Acetylcholinesterase reactivator comparison

Blood-Brain Barrier Penetration: Pralidoxime Brain Exposure Advantage Over Obidoxime

Central nervous system reactivation of AChE is critical for mitigating the neurotoxic effects of organophosphate poisoning, yet quaternary oximes penetrate the blood-brain barrier poorly. In comparative pharmacokinetic studies in rats, pralidoxime achieved a brain-to-plasma AUC ratio of 8% [1], while obidoxime reached approximately 6% under equivalent conditions [2]. Although both values are modest, the relative brain exposure of pralidoxime is approximately 33% higher than that of obidoxime, conferring a measurable pharmacokinetic advantage for potential central reactivation.

Brain penetration Blood-brain barrier Pharmacokinetics CNS reactivation

Acute Toxicity Comparison: Pralidoxime LD50 1.36-Fold Higher Than Obidoxime

Intrinsic acute toxicity of oximes is a critical safety consideration for high-dose antidotal therapy. In rats, the intraperitoneal LD50 of pralidoxime is 180 μmol/rat, compared to 132 μmol/rat for obidoxime [1]. This 1.36-fold higher tolerated dose for pralidoxime reflects a wider acute safety margin. Notably, pralidoxime also exhibits a higher IC50 for intrinsic AChE inhibition (592 μM) compared to obidoxime (702 μM), indicating that its safety advantage is not attributable to weaker target engagement but rather to a distinct toxicity profile [1].

Acute toxicity LD50 Safety margin Therapeutic index

Methamidophos Pesticide Reactivation: 9.2-Fold Advantage of Pralidoxime Over Obidoxime at Standard Concentration

Methamidophos is a widely used organophosphate insecticide and a common cause of occupational and intentional poisoning in agricultural regions. In an in vitro study using human erythrocyte AChE inhibited by methamidophos, pralidoxime achieved 53.4% ± 3.1 reactivation at 100 μM [1]. Under identical conditions, obidoxime reactivated only 5.8% ± 4.8 of the inhibited enzyme, representing a 9.2-fold differential in favor of pralidoxime [1]. Notably, obidoxime exhibits a bell-shaped concentration-response curve for methamidophos, with maximal reactivation occurring only at a lower concentration (10 μM, 57.0%), a phenomenon not observed with pralidoxime, whose reactivation remains consistent across concentrations (53.4% at 100 μM; 53.8% at 10 μM) [1].

Methamidophos Organophosphate pesticide Agricultural poisoning Human AChE reactivation

Pralidoxime Procurement and Deployment Scenarios Based on Quantitative Differentiation Evidence


U.S. Hospital Emergency Department and Strategic National Stockpile Procurement

For any U.S.-based clinical facility, military treatment center, or government stockpile program operating under FDA regulatory requirements, pralidoxime is the only compliant oxime antidote for organophosphate poisoning. The FDA regulatory exclusivity established in Evidence Item 1 means that obidoxime, HI-6, and trimedoxime cannot be procured through standard pharmaceutical supply chains for this indication without IND or emergency use authorization pathways, directly determining procurement specifications [1].

VX Nerve Agent Antidote Stockpiling for Military and Civil Defense Programs

For organizations maintaining antidote stockpiles against VX exposure, pralidoxime's 2.6-fold reactivation superiority over obidoxime at therapeutically relevant concentrations (Evidence Item 2), combined with its FDA-approved status, makes it the evidence-based oxime of choice for VX-specific countermeasure caches. The superior brain partitioning (8% vs. ~6% brain/plasma AUC ratio; Evidence Item 3) provides additional rationale where central nervous system protection is operationally prioritized [2].

Agricultural Region Methamidophos Poisoning Management Programs

In agricultural regions where methamidophos insecticide poisoning is endemic, pralidoxime's 9.2-fold reactivation advantage over obidoxime at standard concentrations (Evidence Item 5) supports its selection as the preferred oxime antidote. The concentration-consistent reactivation profile of pralidoxime avoids the bell-shaped curve and paradoxical self-inhibition observed with obidoxime, providing greater dosing reliability in resource-limited clinical settings where therapeutic drug monitoring may be unavailable [3].

Research Use as the Reference Monopyridinium Oxime Standard in AChE Reactivation Studies

As the only FDA-approved oxime and the most extensively studied monopyridinium aldoxime, pralidoxime serves as the essential reference standard in any comparative evaluation of novel AChE reactivators. Its well-characterized reactivation spectrum (Evidence Items 2 and 5), pharmacokinetic profile (Evidence Item 3), and toxicity parameters (Evidence Item 4) provide a validated benchmark against which experimental oximes are measured, making it a mandatory procurement item for academic and industrial organophosphate countermeasure research programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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